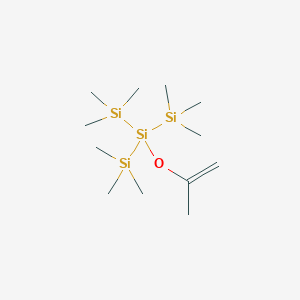![molecular formula C13H13Cl2F3N2O B1441887 {2-[3-(Trifluorométhyl)phénoxy]pyridin-3-yl}méthylamine dihydrochlorure CAS No. 1211488-35-5](/img/structure/B1441887.png)
{2-[3-(Trifluorométhyl)phénoxy]pyridin-3-yl}méthylamine dihydrochlorure
Vue d'ensemble
Description
{2-[3-(Trifluoromethyl)phenoxy]pyridin-3-yl}methylamine dihydrochloride is a chemical compound with the molecular formula C13H13Cl2F3N2O . It is known for its unique structure, which includes a trifluoromethyl group attached to a phenoxy ring, linked to a pyridinylmethylamine moiety. This compound is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Applications De Recherche Scientifique
This compound is widely used in scientific research due to its versatile chemical properties. In chemistry , it serves as a building block for synthesizing more complex molecules. In biology , it is used in studies involving enzyme inhibition and receptor binding. In medicine Additionally, it is used in the industry for developing new materials and chemical processes .
Méthodes De Préparation
The synthesis of {2-[3-(Trifluoromethyl)phenoxy]pyridin-3-yl}methylamine dihydrochloride involves several steps. One common synthetic route includes the reaction of 3-(trifluoromethyl)phenol with 3-bromopyridine in the presence of a base to form the intermediate {2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methanol. This intermediate is then converted to the final product by reacting with methylamine and hydrochloric acid . Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Des Réactions Chimiques
{2-[3-(Trifluoromethyl)phenoxy]pyridin-3-yl}methylamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Mécanisme D'action
The mechanism of action of {2-[3-(Trifluoromethyl)phenoxy]pyridin-3-yl}methylamine dihydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, making it a potent inhibitor or activator. The compound can modulate various biochemical pathways, leading to its effects on cellular functions .
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, {2-[3-(Trifluoromethyl)phenoxy]pyridin-3-yl}methylamine dihydrochloride stands out due to its unique trifluoromethyl group, which imparts distinct chemical and biological properties. Similar compounds include:
- {2-[3-(Trifluoromethyl)phenoxy]pyridin-3-yl}methanol
- {2-[3-(Trifluoromethyl)phenoxy]pyridin-3-yl}methylamine
- {2-[3-(Trifluoromethyl)phenoxy]pyridin-3-yl}methyl chloride These compounds share structural similarities but differ in their functional groups, leading to variations in their reactivity and applications.
Propriétés
IUPAC Name |
[2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl]methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2O.2ClH/c14-13(15,16)10-4-1-5-11(7-10)19-12-9(8-17)3-2-6-18-12;;/h1-7H,8,17H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVGSHACNNMNKFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=C(C=CC=N2)CN)C(F)(F)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


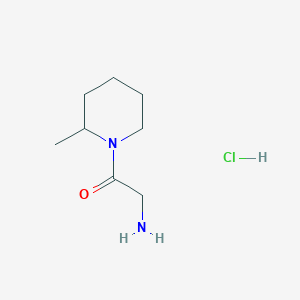
![6-Boc-1-oxo-2,6-diazaspiro[3.5]nonane](/img/structure/B1441805.png)
![4-[2-(sec-Butyl)-4-chlorophenoxy]piperidine hydrochloride](/img/structure/B1441806.png)
![3-[2-Chloro-4-(tert-pentyl)phenoxy]pyrrolidine hydrochloride](/img/structure/B1441809.png)
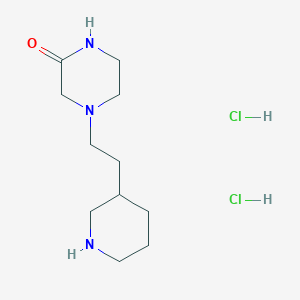
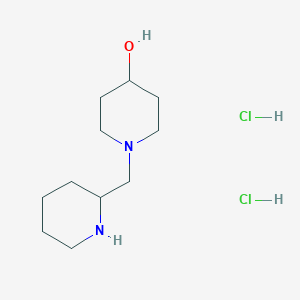
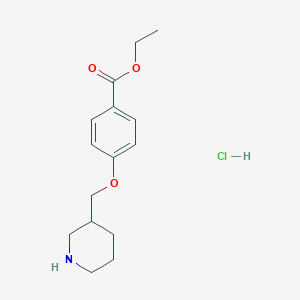
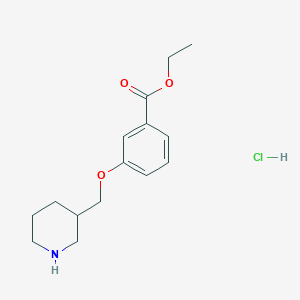

![1-[2-(2-Piperidinyl)ethyl]-3-pyrrolidinol dihydrochloride](/img/structure/B1441816.png)
![4-[2-(2-Piperidinyl)ethyl]morpholine dihydrochloride](/img/structure/B1441817.png)
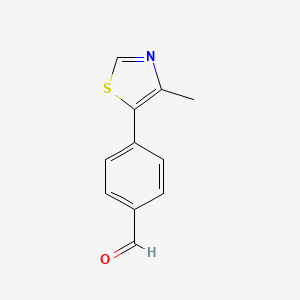
![3-[(1H-pyrazol-4-ylmethyl)sulfamoyl]benzoic acid](/img/structure/B1441825.png)
